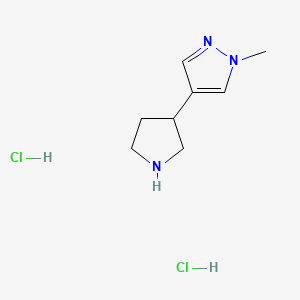
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Vue d'ensemble
Description
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the CAS Number: 1211542-11-8 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 1-methyl-4-(3-pyrrolidinyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is an oil at room temperature . It has a molecular weight of 151.21 .Applications De Recherche Scientifique
Chemical Inhibitors and Cytochrome P450 Isoforms
The compound "1-Methyl-4-(pyrrolidin-3-yl)pyrazole" (without the dihydrochloride salt form specified) has structural similarities to pyrazole derivatives which have been studied for their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors like pyrazole derivatives is crucial for predicting drug-drug interactions (DDIs) during coadministration of multiple drugs. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a drug. The selectivity of these inhibitors is vital for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Medicinal Chemistry and Pyrazole Derivatives
Pyrazole derivatives, including those with methyl substitutions like "1-Methyl-4-(pyrrolidin-3-yl)pyrazole," have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These derivatives have been extensively studied for their synthetic approaches and medical significances. The review by Sharma et al. provides a detailed overview of the synthetic pathways for methyl-substituted pyrazoles and analyzes their medical significance, which could serve as a valuable resource for medicinal chemists in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Pyrazole-based Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to "1-Methyl-4-(pyrrolidin-3-yl)pyrazole," has been utilized as a key element for kinase inhibition in numerous patents. This scaffold's versatility in interacting with kinases through multiple binding modes makes it a frequent choice in the design of kinase inhibitors, covering a broad range of kinase targets. The patent literature provides examples of how pyrazolo[3,4-b]pyridine and similar structures are employed for their advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Safety and Hazards
The safety information for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride might interact with its targets in a similar way.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the life cycle of the leishmania and plasmodium parasites .
Result of Action
Similar compounds have shown significant inhibitory activity against leishmania aethiopica and plasmodium berghei .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKKJXGUPAHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Tert-butyl) 8-methyl 2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1413474.png)



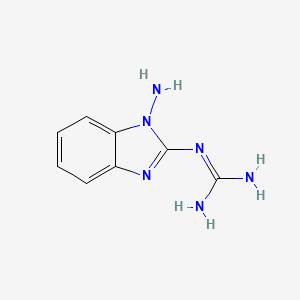
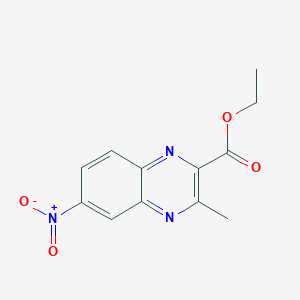
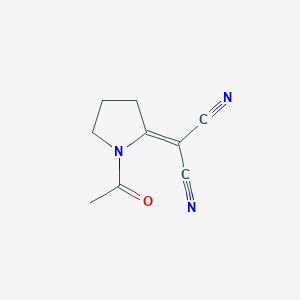



![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)
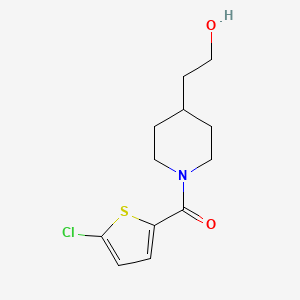
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)